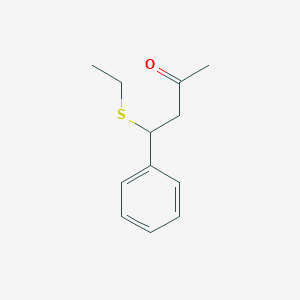
4-(Ethylsulfanyl)-4-phenylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethylsulfanyl)-4-phenylbutan-2-one is an organic compound characterized by the presence of an ethylsulfanyl group and a phenyl group attached to a butan-2-one backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfanyl)-4-phenylbutan-2-one typically involves the reaction of 4-phenylbutan-2-one with ethylsulfanyl reagents under specific conditions. One common method is the nucleophilic substitution reaction where the ethylsulfanyl group is introduced to the butan-2-one backbone. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar nucleophilic substitution techniques. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-(Ethylsulfanyl)-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butan-2-one backbone can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
4-(Ethylsulfanyl)-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Ethylsulfanyl)-4-phenylbutan-2-one involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The phenyl group may facilitate binding to aromatic residues in proteins, affecting enzyme activity or receptor binding.
類似化合物との比較
Similar Compounds
4-Phenylbutan-2-one: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.
4-(Methylsulfanyl)-4-phenylbutan-2-one: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl, leading to variations in steric and electronic effects.
4-(Ethylsulfanyl)-4-phenylbutanol: The carbonyl group is reduced to an alcohol, altering its chemical behavior.
Uniqueness
4-(Ethylsulfanyl)-4-phenylbutan-2-one is unique due to the presence of both the ethylsulfanyl and phenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
特性
CAS番号 |
74896-58-5 |
|---|---|
分子式 |
C12H16OS |
分子量 |
208.32 g/mol |
IUPAC名 |
4-ethylsulfanyl-4-phenylbutan-2-one |
InChI |
InChI=1S/C12H16OS/c1-3-14-12(9-10(2)13)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3 |
InChIキー |
IKTUISBBLUYVCI-UHFFFAOYSA-N |
正規SMILES |
CCSC(CC(=O)C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


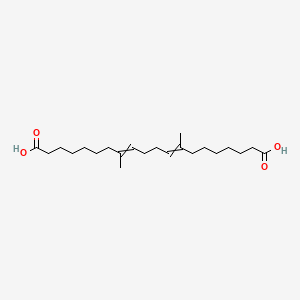
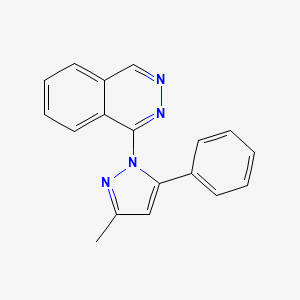
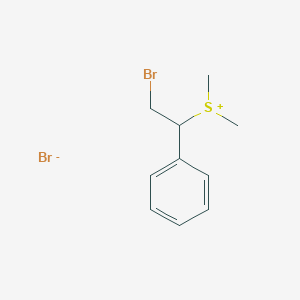

![1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole](/img/structure/B14443911.png)
![Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate](/img/structure/B14443919.png)
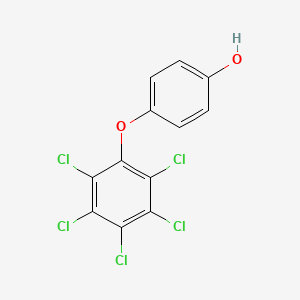

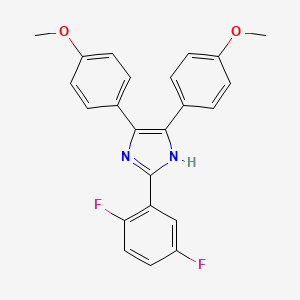
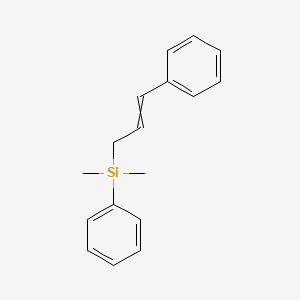

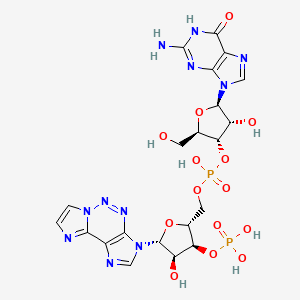
![8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene](/img/structure/B14443977.png)

